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Compound of Interest

Compound Name:
2-Chloro-1-(2-hydroxy-3-

methylphenyl)ethanone

CAS No.: 75717-51-0

Cat. No.: B1625922

Get Quote

Title: 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (CAS 75717-51-0): A Comprehensive

Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (also known as 2-chloro-2'-hydroxy-3'-

methylacetophenone) is a highly versatile bifunctional aromatic ketone. Bearing the CAS

registry number 75717-51-0[1], this compound serves as a critical building block in the

synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.

The presence of a reactive

-chloro ketone moiety coupled with an ortho-hydroxy group provides a unique scaffold for
regioselective cyclizations, enabling the rapid construction of diverse heterocyclic systems such
as thiazoles, imidazoles, and benzofurans.
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Understanding the fundamental properties of this intermediate is essential for optimizing

reaction conditions, predicting thermodynamic behavior, and streamlining downstream

purification.

Property Value

Chemical Name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Synonyms

2-chloro-2'-hydroxy-3'-methylacetophenone;

Ethanone, 2-chloro-1-(2-hydroxy-3-

methylphenyl)-

CAS Registry Number 75717-51-0

Molecular Formula

C

H

ClO

Molecular Weight 184.62 g/mol

Exact Mass 184.029 g/mol

Structural Features -chloro ketone, ortho-phenolic OH, meta-methyl

group

Mechanistic Pathways: Synthesis Strategy
The synthesis of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone is typically achieved via a

highly regioselective Friedel-Crafts acylation[2] or a Fries rearrangement. The direct acylation

of 2-methylphenol (o-cresol) with chloroacetyl chloride in the presence of a strong Lewis acid

(such as aluminum chloride, AlCl

) is the most industrially viable route.

Causality in Experimental Design: The choice of AlCl

is not merely catalytic; it acts as a stoichiometric reagent. The Lewis acid first coordinates with
the phenolic oxygen of o-cresol, protecting it while simultaneously directing the incoming
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acylium ion to the ortho or para position. Due to the steric hindrance of the methyl group at the
3-position and the strong directing effect of the coordinated oxygen, the acylation
predominantly occurs at the 6-position (yielding the 2-hydroxy-3-methylacetophenone core).
Alternatively, o-tolyl chloroacetate can undergo a Fries rearrangement under similar Lewis
acidic conditions to yield the target compound.
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Synthetic pathways for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone via Friedel-Crafts.

Experimental Protocol: Synthesis and Isolation
To ensure high scientific integrity and reproducibility, the following self-validating protocol

details the Friedel-Crafts acylation route.

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a

reflux condenser, dropping funnel, and magnetic stirrer. Flush the system continuously with

dry Argon or Nitrogen.

Reagent Preparation: Dissolve 10.8 g (0.1 mol) of o-cresol in 100 mL of anhydrous

dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the reaction mixture to 0°C using

an ice-salt bath.

Lewis Acid Addition: Slowly add 14.7 g (0.11 mol) of anhydrous AlCl

in small portions. Self-Validation: The solution will turn yellow/orange, indicating the
successful formation of the Lewis acid-phenol complex.
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Acylation: Add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise over 30 minutes,

maintaining the internal temperature below 5°C to prevent uncontrolled exothermic

polymerization or polyacylation.

Thermal Activation: Remove the ice bath and gradually warm the mixture to room

temperature, then heat to reflux (approx. 40°C for DCM, 80°C for DCE) for 4-6 hours.

Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the o-cresol spot is entirely

consumed.

Quenching & Workup: Carefully pour the cooled reaction mixture over 200 g of crushed ice

containing 20 mL of concentrated HCl to decompose the aluminum complex. Extract the

aqueous layer with DCM (3 x 50 mL).

Purification: Wash the combined organic layers with saturated NaHCO

and brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure. Purify the crude product via silica gel column
chromatography or recrystallization from ethanol to yield the pure

-chloro ketone.

Reactivity and Applications in Drug Development
The

-chloro ketone moiety is a privileged functional group in medicinal chemistry. 2-Chloro-1-(2-
hydroxy-3-methylphenyl)ethanone is predominantly utilized in the Hantzsch Thiazole
Synthesis[3]. By reacting this intermediate with various thioamides or thiourea, researchers can
rapidly access 2-amino-4-arylthiazole derivatives, which are critical pharmacophores in
antimicrobial, anti-inflammatory, and antineoplastic agents.

Mechanistic Insight: The reaction initiates via the nucleophilic attack of the sulfur atom from the

thioamide onto the highly electrophilic

-carbon of the chloro ketone (S-alkylation). This is followed by an intramolecular cyclization
where the thioamide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline
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intermediate. Subsequent dehydration yields the fully aromatized thiazole ring. The ortho-
hydroxy group on the phenyl ring can further participate in downstream intramolecular
cyclizations or serve as a hydrogen bond donor in target-ligand interactions within biological
systems.
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Mechanism of the Hantzsch Thiazole Synthesis utilizing the alpha-chloro ketone intermediate.

Analytical Characterization Standards
To verify the structural integrity of the synthesized CAS 75717-51-0, the following spectroscopic

benchmarks should be met:
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H NMR (CDCl

, 400 MHz): A sharp singlet around

4.70 ppm integrating for 2 protons corresponds to the -CH

Cl group. The aromatic protons will appear as a characteristic AMX or ABX system between

6.80 - 7.60 ppm. The strongly hydrogen-bonded phenolic -OH typically appears downfield as
a broad singlet >

11.0 ppm.

IR (KBr pellet): A strong carbonyl (C=O) stretching frequency around 1640-1650 cm

(shifted to lower wavenumbers due to intramolecular hydrogen bonding with the ortho-OH). A
broad O-H stretch is observed at 3200-3400 cm

, and the C-Cl stretch appears near 750 cm

.

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]

is expected at m/z 185.0, with a characteristic M+2 isotope peak at m/z 187.0 in a 3:1 ratio,
confirming the presence of a single chlorine atom[4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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